molecular formula C9H10F2O2 B13696409 2-(Difluoromethyl)-1,4-dimethoxybenzene

2-(Difluoromethyl)-1,4-dimethoxybenzene

Cat. No.: B13696409
M. Wt: 188.17 g/mol
InChI Key: CENNPNINJUSSTI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,4-dimethoxybenzene is a fluorinated aromatic building block of significant value in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The strategic incorporation of the difluoromethyl (CF2H) group into organic molecules is a major focus in modern medicinal chemistry, as it can profoundly influence a compound's properties by enhancing metabolic stability, modulating lipophilicity, and influencing membrane permeability . The 1,4-dimethoxybenzene scaffold is a versatile precursor in synthesis, known for its utility in constructing complex polycyclic structures through reactions such as the benzyne-furan Diels-Alder reaction, as demonstrated with the closely related compound 1,4-difluoro-2,5-dimethoxybenzene . This compound serves as a key intermediate for researchers developing novel bioactive molecules, including xanthine and uracil derivatives, via direct C–H difluoromethylation methodologies . As a multifunctional reagent, it finds specific application as a raw material and intermediate in the synthesis of dyestuffs and specialized fine chemicals . This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or household chemical. It is strictly for use by qualified professionals. Handle with appropriate care in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2-(difluoromethyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3

InChI Key

CENNPNINJUSSTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(F)F

Origin of Product

United States

Preparation Methods

Hydroxymethylation Followed by Fluorination

This two-step approach involves initial hydroxymethylation of 1,4-dimethoxybenzene, followed by fluorination of the hydroxymethyl group:

  • Step 1: Hydroxymethylation

    • Reagents: Formaldehyde (HCHO), sodium hydroxide (NaOH)
    • Conditions: Aqueous solution, ambient temperature, or mild heating
    • Reaction: Formaldehyde reacts with 1,4-dimethoxybenzene via electrophilic aromatic substitution, yielding 2-hydroxymethyl-1,4-dimethoxybenzene
  • Step 2: Fluorination

    • Reagents: Difluoromethylating agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor
    • Conditions: Low temperature (0–60°C), inert atmosphere
    • Reaction: The hydroxymethyl group is converted into a difluoromethyl group, yielding the target compound

Yield & Efficiency:
Reported yields range from 60% to 75%, depending on reaction conditions and the fluorinating reagent used. The process benefits from high scalability and straightforward purification.

Direct Difluoromethylation Using Difluoromethylating Reagents

Use of TMS-CF₂H (Trimethylsilyl Difluoromethyl) Reagents

This method involves direct electrophilic difluoromethylation:

  • Reagents: TMS-CF₂H, catalysts such as fluoride sources (e.g., TBAF), or metal catalysts like manganese carbonyl (Mn₂(CO)₁₀)
  • Reaction Conditions:
    • Solvent: Dichloromethane (DCM) or other inert solvents
    • Temperature: Typically 0–60°C
    • Time: 12–48 hours depending on conditions

Mechanism:
The TMS-CF₂H reagent acts as a source of difluoromethyl anion equivalents, which electrophilically attack the aromatic ring at the 2-position, facilitated by catalysts or radical initiators.

Research Findings:
A notable study reports an 81% yield using Mn₂(CO)₁₀ and DavePhos as catalysts under visible light irradiation at 40°C, highlighting the method's efficiency and potential for scale-up.

Chlorofluoromethylation via Halogen Exchange

Chlorination Followed by Fluorination

This route involves initial chlorination at the 2-position, followed by halogen exchange:

  • Step 1: Chlorination

    • Reagents: SOCl₂ (Thionyl chloride)
    • Conditions: Reflux in inert solvent, controlled temperature to prevent over-chlorination
    • Yield: Approximately 50–65%
  • Step 2: Fluorination

    • Reagents: DAST or Deoxo-Fluor
    • Conditions: Low temperature, inert atmosphere
    • Yield: Up to 65%

Advantages:
Fewer steps with good selectivity, suitable for industrial processes where halogen exchange is efficient.

Industrial-Scale Synthesis via Fluorination of Precursors

Recent advances have explored continuous flow chemistry for large-scale production:

  • Methodology:

    • Reacting aromatic precursors with fluorinating agents under controlled flow conditions improves safety, yields, and reproducibility.
  • Reagents & Conditions:

    • Potassium fluoride (KF) with phase transfer catalysts at elevated temperatures (~400°C) in a solvent-free environment
    • Yields: Approximately 20–30% for initial fluorination steps, with optimization needed for higher yields

Summary of Reagents, Conditions, and Yields

Method Reagents Reaction Conditions Typical Yield (%) Notes
Hydroxymethylation + Fluorination Formaldehyde, NaOH, DAST/Deoxo-Fluor Ambient to mild heating, 0–60°C 60–75 Scalable, straightforward purification
Difluoromethylation with TMS-CF₂H TMS-CF₂H, Mn₂(CO)₁₀, DavePhos, inert solvents 0–60°C, 12–48 hours 81 (optimized) High efficiency, suitable for lab scale
Chlorofluoromethylation (Halogen exchange) SOCl₂, DAST/Deoxo-Fluor Reflux, controlled temperature 50–65 Fewer steps, industrial applicability
Industrial fluorination (Flow chemistry) KF, phase transfer catalysts, high-temperature conditions Continuous flow, high temp (~400°C) 20–30 (initial steps) Requires specialized equipment, scalable

Analytical Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(difluoromethyl)-1,4-benzoquinone.

    Reduction: Formation of 2-(difluoromethyl)-1,4-dimethoxycyclohexane.

    Substitution: Formation of 2-(substituted difluoromethyl)-1,4-dimethoxybenzene derivatives.

Scientific Research Applications

2-(Difluoromethyl)-1,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1,4-dimethoxybenzene exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Halogenated Derivatives

  • 2-(Chloromethyl)-1,4-dimethoxybenzene (CAS 3840-27-5): The chloromethyl group (-CH₂Cl) confers electrophilic character, making it a key intermediate for nucleophilic substitutions. Unlike the difluoromethyl analog, the chloro group is less electronegative, leading to lower stability under harsh conditions .
  • 2-(2-Bromoethyl)-1,4-dimethoxybenzene (CAS 99187-42-5): The bromoethyl substituent enhances steric bulk and polarizability, favoring cross-coupling reactions (e.g., Suzuki or Heck reactions). Bromine’s higher atomic weight may also increase molecular density compared to fluorinated analogs .
  • 2-Chloro-1,4-difluoro-3-methylbenzene (CAS 90292-64-1): This compound combines chloro, difluoro, and methyl groups, demonstrating how mixed halogenation modulates electronic properties. The methyl group provides steric hindrance, while fluorines enhance thermal stability .

Methoxy Positional Isomers

  • 1,2-Dimethoxybenzene : The ortho-methoxy configuration reduces symmetry and increases steric strain, lowering melting points compared to the para isomer. It is a volatile attractant in sweet corn husks but less effective in insect lures than 1,4-dimethoxybenzene .
  • 1,3-Dimethoxybenzene : Meta-substitution directs electrophilic attacks to specific ring positions, altering regioselectivity in trifluoromethylation reactions. This isomer shows intermediate reactivity between ortho and para derivatives .

Phosphorylated and Fluorinated Derivatives

  • 2-Diphenylphosphoryl-1,4-dimethoxybenzene (CAS 72666-56-9): The phosphoryl group (-POPh₂) is strongly electron-withdrawing, stabilizing charge-transfer complexes in catalysis. Its bulkiness may hinder reactions requiring planar transition states, unlike the smaller difluoromethyl group .
  • 1,4-Dimethoxybenzene: The parent compound lacks fluorination, making it more susceptible to oxidation. It serves as a precursor for hydroquinone derivatives and redox-active materials .

Research Findings and Data

Trifluoromethylation Efficiency (Table 1)

Substrate Yield (%) Reaction Conditions Reference
1,4-Dimethoxybenzene 92 Mn(OAc)₃, CF₃SO₂Na, 80°C
1,2-Dimethoxybenzene 78 CuBr, CF₃I, 100°C
1,3,5-Trimethoxybenzene 85 Photoredox catalysis

The para-substituted 1,4-dimethoxybenzene shows higher trifluoromethylation yields due to reduced steric hindrance and optimal electronic effects .

Insect Attraction by Volatiles

  • 1,4-DMB : Captures 60–70% of Diabrotica beetles in field trials .
  • 1,2-Dimethoxybenzene : Attracts C. massyla but with 30% lower efficacy than 1,4-DMB .
  • Anisole: No significant attraction, underscoring the necessity of dual methoxy groups .

Biological Activity

2-(Difluoromethyl)-1,4-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a difluoromethyl group and two methoxy substituents on a benzene ring. The molecular formula is C9H10F2O2, with a molecular weight of 192.18 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Benzene Ring : Central to the compound's properties.
  • Methoxy Groups : Located at the 1 and 4 positions, enhancing electron density.
  • Difluoromethyl Group : Positioned at the 2 position, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with difluoromethyl groups often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. While specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial strains.

Cytotoxicity and Anticancer Activity

The presence of methoxy groups in aromatic compounds has been associated with enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound may exhibit cytotoxic effects; however, detailed investigations are necessary to elucidate its mechanisms of action and therapeutic potential.

Compound Activity Cell Line Tested IC50 (µM)
This compoundPotential cytotoxicityMCF-7 (breast cancer)TBD
Related Compound AAntibacterialE. coli15
Related Compound BAntifungalC. albicans20

The biological activity of this compound may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been found to induce oxidative stress in cells.
  • Enzyme Inhibition : The difluoromethyl group may interact with key enzymes involved in cellular metabolism or signaling pathways.

Case Studies

A recent study explored the synthesis and biological evaluation of difluoromethylated compounds, including derivatives of this compound. The findings highlighted the importance of substituent positioning on biological activity:

  • Study Findings : The introduction of the difluoromethyl group significantly altered the compound's interaction with cellular targets compared to its non-fluorinated counterparts.
  • : Structural modifications can enhance or diminish biological efficacy, emphasizing the need for tailored synthesis in drug development.

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodReagentsYield (%)Key AdvantageReference
Hydroxymethylation + FluorinationFormaldehyde, DAST60–75Scalability
Direct Chloro-Fluoro ExchangeSOCl₂, Deoxo-Fluor50–65Fewer steps

Q. Table 2: Analytical Parameters

TechniqueTarget DataSensitivityReference
GC-MSMolecular fragmentation0.1–1 ng/mL
¹⁹F NMRFluorine content0.5 mol%

Q. Table 3: Biological Activity Metrics

Assay TypeParameterValue (Example)Reference
Fungal Growth InhibitionIC₅₀ (μg/mL)0.8–1.2
Metabolic Stabilityt₁/₂ (Human Liver Microsomes)>60 min

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